1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate typically involves the esterification of 1,3-benzodioxol-5-ylmethanol with 2-ethoxybenzoic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure lacking the ethoxybenzoate group.
2-Ethoxybenzoic Acid: Lacks the benzodioxole ring.
1,3-Benzodioxol-5-ylmethanol: The alcohol derivative of the compound
Uniqueness
1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6280-56-4 |
---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 2-ethoxybenzoate |
InChI |
InChI=1S/C17H16O5/c1-2-19-14-6-4-3-5-13(14)17(18)20-10-12-7-8-15-16(9-12)22-11-21-15/h3-9H,2,10-11H2,1H3 |
InChI Key |
JKWXBIUHICOLEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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